molecular formula C18H21NO5 B3641303 2-(3-methylphenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(3-methylphenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B3641303
M. Wt: 331.4 g/mol
InChI Key: INRIMRVGDFAAOL-UHFFFAOYSA-N
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Description

Compounds like “2-(3-methylphenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide” belong to a class of organic compounds known as acetamides. Acetamides are characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom (N). They are derived from acetic acid .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an appropriate phenol with an acyl chloride in the presence of a base . The specific synthesis process can vary depending on the exact structure of the compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Acetamides can undergo a variety of chemical reactions, including hydrolysis to form carboxylic acids and amines, and reduction to form amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on a compound like this could involve further studies to determine its potential uses. This might include testing its biological activity, studying its mechanism of action, or developing new synthesis methods .

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-12-6-5-7-14(8-12)24-11-17(20)19-13-9-15(21-2)18(23-4)16(10-13)22-3/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRIMRVGDFAAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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